molecular formula C₁₂H₆Cl₆O₂ B1146342 12-Keto Dieldrin CAS No. 52745-99-0

12-Keto Dieldrin

Cat. No.: B1146342
CAS No.: 52745-99-0
M. Wt: 394.89
InChI Key:
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Mechanism of Action

Dieldrin is neuroactive and targets the central nervous system (CNS) . It is highly toxic to humans and other non-target organisms . Aldrin and dieldrin have been reported to be highly toxic to humans and other non-target organisms, and so their use has gradually been banned worldwide .

Safety and Hazards

Dieldrin is highly toxic and can cause severe health effects including headache, dizziness, nausea, vomiting, malaise (vague feeling of discomfort), sweating, myoclonic limb jerks, clonic, tonic convulsions, coma, and in animals, liver and kidney damage . It is also a potential occupational carcinogen .

Future Directions

Given the persistent nature of dieldrin and its potential health risks, future research could focus on the bioremediation of dieldrin-polluted environments . Additionally, the development of safer and more effective alternatives to dieldrin could be a key area of focus.

Preparation Methods

12-Keto Dieldrin can be synthesized by reacting Dieldrin with benzoyl peroxide . . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade benzoyl peroxide and Dieldrin under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

12-Keto Dieldrin undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize this compound to form more oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound back to Dieldrin or other less oxidized forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms in this compound are replaced by other halogens or functional groups. Common reagents include halogenating agents like bromine or iodine.

Major Products Formed:

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: Dieldrin or partially reduced derivatives.

    Substitution: Halogen-substituted derivatives of this compound.

Comparison with Similar Compounds

12-Keto Dieldrin is closely related to other organochlorine insecticides such as Dieldrin, Aldrin, and Endrin . These compounds share similar structures and modes of action but differ in their specific chemical properties and environmental persistence.

Uniqueness of this compound: this compound’s unique feature is the presence of a carbonyl group, which distinguishes it from its parent compound Dieldrin and other related compounds. This structural difference influences its chemical reactivity and environmental behavior.

Properties

IUPAC Name

(9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H/t1?,2?,3?,4?,6-,7+,10?,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGKTAHLUABTPM-IFQIWKIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]12[C@H](O1)C3C4C(C2C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857906
Record name (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52745-99-0
Record name (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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